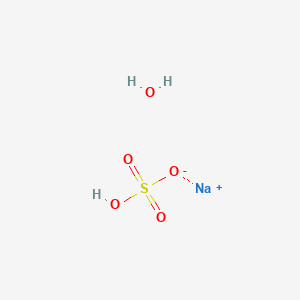

Sodium bisulfate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium bisulfate monohydrate, also known as sodium hydrogen sulfate monohydrate, is an inorganic compound with the chemical formula NaHSO₄·H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used as an acid salt, formed by the partial neutralization of sulfuric acid with sodium hydroxide or sodium chloride. This compound is known for its acidic properties and is used in various industrial and household applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium bisulfate monohydrate is typically synthesized by reacting sodium sulfate with sulfuric acid. The reaction involves dissolving sodium sulfate in water and then adding sulfuric acid to precipitate sodium bisulfate crystals. The reaction can be represented as: [ \text{Na}_2\text{SO}_4 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{NaHSO}_4 ]

Industrial Production Methods: In industrial settings, sodium bisulfate is produced as an intermediate in the Mannheim process, which involves the reaction of sodium chloride with sulfuric acid: [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{HCl} + \text{NaHSO}_4 ] This process is highly exothermic, and the liquid sodium bisulfate is sprayed and cooled to form solid beads. The hydrogen chloride gas produced is dissolved in water to produce hydrochloric acid as a useful byproduct .

Types of Reactions:

Dehydration: Hydrated sodium bisulfate dehydrates at 58°C, separating from the water molecule attached to it. Heating it to 280°C produces sodium pyrosulfate: [ 2 \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} ]

Esterification: It acts as a catalyst in the esterification of carboxylic acids and alcohols to synthesize esters.

Common Reagents and Conditions:

Oxidation: Common reagents include benzylic alcohols, diarylcarbazides, and 1,2-dihydroquinolines.

Esterification: Carboxylic acids and alcohols are used under acidic conditions.

Major Products:

Dehydration: Sodium pyrosulfate.

Oxidation: Aldehydes, ketones, diaryl carbazones, and quinoline derivatives.

Esterification: Esters.

Applications De Recherche Scientifique

Industrial Applications

Sodium bisulfate monohydrate is utilized in several industrial processes due to its acidic properties and ability to adjust pH levels.

Food Industry

- Preservative and Sanitizer : It is employed as a preservative in food products, such as apple juice, due to its antimicrobial properties against pathogens like Listeria monocytogenes and Escherichia coli. This application ensures food safety and quality maintenance .

- Acidulant : Sodium bisulfate is used to lower pH without imparting a sour taste, making it an alternative to citric or phosphoric acids in food products .

Pharmaceuticals

- Therapeutic Uses : Research indicates that sodium bisulfate may help mitigate toxicities associated with chemotherapy drugs like cisplatin, improving patient outcomes . It is also being investigated for its potential in treating acute cyanide poisoning by neutralizing cyanide ions .

Agriculture

- Soil Preservative : It serves as a preservative for soil and water samples in analytical laboratory analyses, ensuring the integrity of samples for testing .

- Silage Additive : Sodium bisulfate is used as an additive in silage to enhance fermentation quality and preserve nutrients.

Environmental Applications

Sodium bisulfate plays a role in environmental management, particularly in water treatment processes.

Water Treatment

- It is used to lower the pH of water in swimming pools and wastewater treatment facilities, promoting effective microbial control .

Metal Finishing

- In metal finishing processes such as electroplating and pickling, sodium bisulfate helps remove oxide layers from metal surfaces, preparing them for further processing .

Case Study 1: Food Microbiology

A study published in the International Journal of Food Microbiology demonstrated the effectiveness of this compound as a sanitizer for cherry tomatoes. The compound significantly reduced microbial load, highlighting its potential for enhancing food safety practices .

Case Study 2: Therapeutic Research

Research conducted on the use of sodium bisulfate for treating calciphylaxis showed promising results. The compound's ability to reduce calcium deposits in soft tissues was explored as a therapeutic approach for dialysis patients suffering from this condition .

Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Preservative, acidulant | Enhances safety and quality |

| Pharmaceuticals | Mitigation of drug toxicities | Improves patient outcomes |

| Agriculture | Soil preservative, silage additive | Maintains sample integrity |

| Environmental | Water treatment, swimming pool maintenance | Promotes microbial control |

| Metal Finishing | Electroplating, pickling | Prepares metal surfaces for processing |

Mécanisme D'action

The exact mechanism of action of sodium bisulfate monohydrate is not fully understood. it is hypothesized that the hydrogen sulfate ion functions as a Lewis acid, forming a complex with the substrate molecule. This complex undergoes nucleophilic substitution reactions, leading to the formation of new products .

Comparaison Avec Des Composés Similaires

Sodium bisulfate monohydrate can be compared with other similar compounds such as:

Sodium sulfate (Na₂SO₄): Unlike sodium bisulfate, sodium sulfate is a neutral salt and does not exhibit acidic properties.

Potassium bisulfate (KHSO₄): Similar to sodium bisulfate, potassium bisulfate is also an acid salt and is used in similar applications.

Sodium hydrogen sulfate (NaHSO₄): The anhydrous form of this compound, sharing similar chemical properties but differing in physical state and water content

This compound stands out due to its high solubility in water and its effectiveness as an acid salt in various chemical reactions and industrial applications.

Propriétés

Numéro CAS |

10034-88-5 |

|---|---|

Formule moléculaire |

H4NaO5S |

Poids moléculaire |

139.09 g/mol |

Nom IUPAC |

sodium;hydrogen sulfate;hydrate |

InChI |

InChI=1S/Na.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clé InChI |

IKUVTICOFCNXDT-UHFFFAOYSA-N |

SMILES |

O.OS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

O.OS(=O)(=O)[O-].[Na+] |

SMILES canonique |

O.OS(=O)(=O)O.[Na] |

Key on ui other cas no. |

10034-88-5 |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.